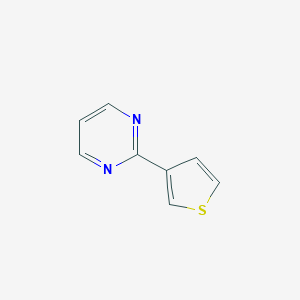
2-(3-Thienyl)pyrimidine
Cat. No. B428963
Key on ui cas rn:
56421-88-6
M. Wt: 162.21g/mol
InChI Key: JSZNHWCHEOFXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09145414B2
Procedure details


Tert-amyl alcohol (100 mL) was added to tris(dibenzylideneacetone)dipalladium(0) (460 mg), 2-(dicyclohexylphosphino)-2′,4′,6′-triisopropyl-1,1′-biphenyl (960 mg), 3-thiophene boronic acid (9.60 g), 2-chloropyrimidine (5.72 g), potassium phosphate (21.2 g), and molecular sieve 4 A (12.5 g). The reaction solution was stirred at 100° C. overnight. The insolubles were filtrated, and then the solvent was evaporated under vacuum. The resultant residue was purified by column chromatography on silica gel (developing solvent:hexane/ethyl acetate) to obtain 2-(thiophen-3-yl) pyrimidine as a white solid.
Quantity
960 mg
Type
reactant
Reaction Step One



Name
potassium phosphate
Quantity
21.2 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1.[S:35]1[CH:39]=[CH:38][C:37](B(O)O)=[CH:36]1.Cl[C:44]1[N:49]=[CH:48][CH:47]=[CH:46][N:45]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C(O)(CC)(C)C>[S:35]1[CH:39]=[CH:38][C:37]([C:44]2[N:49]=[CH:48][CH:47]=[CH:46][N:45]=2)=[CH:36]1 |f:3.4.5.6,7.8.9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
960 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1
|
|
Name
|
|
|
Quantity
|
9.6 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
5.72 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=N1
|
|
Name
|
potassium phosphate
|
|
Quantity
|
21.2 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
460 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(CC)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was stirred at 100° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insolubles were filtrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant residue was purified by column chromatography on silica gel (developing solvent:hexane/ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C=C(C=C1)C1=NC=CC=N1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
